Tert-butyl 3,5-dibromobenzoate
Overview
Description
Tert-butyl 3,5-dibromobenzoate is an organic compound with the molecular formula C11H12Br2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,5-dibromobenzoate typically involves the bromination of a suitable precursor, such as 1,3,5-tribromobenzene, followed by esterification. One common method involves the reaction of 1,3,5-tribromobenzene with n-butyllithium and butylmagnesium bromide in a solvent mixture of tetrahydrofuran, hexane, and toluene at low temperatures (around -10°C). The resulting intermediate is then treated with di-tert-butyl dicarbonate to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3,5-dibromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding dibromo alcohol or dibromo alkane.
Oxidation Reactions: Oxidation can lead to the formation of dibromo benzoic acid or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like Grignard reagents (e.g., i-propylmagnesium chloride) in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of tert-butyl 3,5-dialkylbenzoate.
Reduction: Formation of tert-butyl 3,5-dibromo alcohol.
Oxidation: Formation of 3,5-dibromo benzoic acid.
Scientific Research Applications
Tert-butyl 3,5-dibromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving halogenated aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 3,5-dibromobenzoate depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its bromine atoms and ester group, leading to various biological effects.
Comparison with Similar Compounds
3,5-Dibromobenzoic acid: Similar structure but lacks the tert-butyl ester group.
Tert-butyl 3,5-dibromo-4-hydroxybenzoate: Contains an additional hydroxyl group at position 4.
Tert-butyl 3,5-dibromo-2-methylbenzoate: Contains a methyl group at position 2.
Uniqueness: Tert-butyl 3,5-dibromobenzoate is unique due to the presence of both bromine atoms and a tert-butyl ester group, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research fields.
Properties
IUPAC Name |
tert-butyl 3,5-dibromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZQNXYGSNXKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620937 | |
Record name | tert-Butyl 3,5-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422569-46-8 | |
Record name | tert-Butyl 3,5-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.